molecular formula C14H13BrF2N2O B2694693 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide CAS No. 1825589-68-1

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide

Número de catálogo B2694693
Número CAS: 1825589-68-1
Peso molecular: 343.172
Clave InChI: GAUSETUQCVLVJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide, also known as BMS-986177, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Mecanismo De Acción

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. By inhibiting TYK2, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide can modulate cytokine signaling and reduce inflammation, making it a promising therapeutic agent for inflammatory diseases.
Biochemical and Physiological Effects
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to reduce inflammation and improve disease symptoms in animal models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to reduce cytokine levels in the blood, indicating that it is modulating cytokine signaling as intended.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is its selectivity for TYK2, which reduces the risk of off-target effects. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has a favorable safety profile, making it a promising candidate for further development. However, one limitation of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is its relatively low yield in the synthesis process, which may make it difficult to scale up for commercial production.

Direcciones Futuras

For 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide include further preclinical studies to evaluate its efficacy in treating inflammatory diseases, as well as clinical trials to assess its safety and efficacy in humans. Additionally, research could focus on optimizing the synthesis method to increase the yield of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide and reduce production costs. Finally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide could be evaluated for its potential to treat other diseases that are characterized by inflammation, such as multiple sclerosis and lupus.
In conclusion, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a promising small molecule inhibitor that has shown efficacy in preclinical studies for the treatment of various inflammatory diseases. Its selectivity for TYK2 and favorable safety profile make it a promising candidate for further development, and future research should focus on optimizing its synthesis method and evaluating its potential to treat other diseases.

Métodos De Síntesis

The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide involves the reaction of 3-bromo-2,6-difluoroaniline with 1-cyanocyclobutylamine, followed by the addition of N-methylacetamide. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through column chromatography. The overall yield of the synthesis is approximately 30%.

Aplicaciones Científicas De Investigación

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown efficacy in treating various diseases, including inflammatory bowel disease, psoriasis, and rheumatoid arthritis. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Propiedades

IUPAC Name

2-(3-bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrF2N2O/c1-19(14(8-18)5-2-6-14)12(20)7-9-11(16)4-3-10(15)13(9)17/h3-4H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUSETUQCVLVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=C(C=CC(=C1F)Br)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.